(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: DMF, toluene, ethanol
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Alcohols and Ketones: Formed through oxidation
Hydrogenated Derivatives: Formed through reduction
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinylboronic acid
- Phenylboronic acid
- Pinacol boronic esters
Uniqueness
(2-Bromo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to its combination of a boronic acid group with a bromopyridine and piperidine moiety. This structure allows for versatile reactivity in various chemical transformations and provides a valuable scaffold for the synthesis of complex molecules .
Properties
Molecular Formula |
C10H14BBrN2O2 |
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Molecular Weight |
284.95 g/mol |
IUPAC Name |
(2-bromo-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BBrN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2 |
InChI Key |
YKTLBQSYTRGJND-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2CCNCC2)(O)O |
Origin of Product |
United States |
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